In Vivo Efficacy and Potency Advantage Over Clinical-Stage GLS1 Inhibitor CB-839
IPN60090 demonstrates equivalent in vivo target engagement and anti-tumor efficacy to the Phase 3 clinical compound CB-839 (telaglenastat) but at a 2.5-fold lower oral dose [1]. This dose reduction is a direct consequence of IPN60090's superior pharmacokinetic properties, allowing for more convenient and cost-effective in vivo experimental designs. The head-to-head comparison was conducted in an H2122 non-small cell lung cancer cell line-derived xenograft mouse model, a standard preclinical system for GLS1 dependency studies.
| Evidence Dimension | In Vivo Efficacy and Target Engagement |
|---|---|
| Target Compound Data | Oral dose: 100 mg/kg twice daily |
| Comparator Or Baseline | CB-839 (telaglenastat): Oral dose: 250 mg/kg twice daily |
| Quantified Difference | 2.5-fold lower dose required for IPN60090 to achieve similar efficacy and target engagement |
| Conditions | H2122 non-small cell lung cancer cell line-derived xenograft (CDX) mouse model |
Why This Matters
This data proves IPN60090's superior in vivo potency, translating to lower compound consumption and reduced cost for long-term in vivo oncology studies compared to the most clinically advanced alternative.
- [1] Soth MJ, Le K, Di Francesco ME, et al. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. J Med Chem. 2020;63(21):12957-12977. doi:10.1021/acs.jmedchem.0c01398 View Source
